Phenethyl undec-10-enoate
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Overview
Description
Phenethyl undec-10-enoate is an organic compound that belongs to the ester class of chemicals It is formed by the esterification of phenethyl alcohol and undec-10-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl undec-10-enoate can be synthesized through several methods. One common approach involves the reaction of undec-10-enoic acid with phenethyl alcohol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Another method involves the transesterification of methyl undec-10-enoate with phenethyl alcohol. This reaction is catalyzed by a metal catalyst such as titanium tetraisopropoxide. The reaction is conducted at elevated temperatures to drive the transesterification process to completion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of phenethyl alcohol and undec-10-enoic acid into the reactor, along with the catalyst. The reaction mixture is heated and stirred to ensure thorough mixing and complete conversion to the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phenethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid and phenethyl alcohol.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically
Properties
CAS No. |
72727-63-0 |
---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-phenylethyl undec-10-enoate |
InChI |
InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-12-15-19(20)21-17-16-18-13-10-9-11-14-18/h2,9-11,13-14H,1,3-8,12,15-17H2 |
InChI Key |
BXLGKICTKQVKQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
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